molecular formula C18H17F2N3O2 B6934313 N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide

Cat. No.: B6934313
M. Wt: 345.3 g/mol
InChI Key: CNYXXYQWVSFLHR-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide is a compound of significant interest in the field of chemical research. This compound's intricate structure, featuring a blend of indazole and phenyl components, coupled with the difluoromethoxy group, highlights its potential for diverse chemical interactions and applications.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-12-6-7-16(25-18(19)20)14(8-12)9-21-17(24)11-23-15-5-3-2-4-13(15)10-22-23/h2-8,10,18H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYXXYQWVSFLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CNC(=O)CN2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide typically involves a multi-step process:

  • Formation of Intermediate Compounds: : Starting from the commercially available 2-(difluoromethoxy)-5-methylbenzyl chloride, this compound undergoes nucleophilic substitution with an indazole derivative.

  • Acetylation: : The subsequent step involves acetylation of the intermediate product to introduce the acetamide moiety, under controlled conditions using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

On an industrial scale, these steps are optimized for high yield and purity. Techniques like microwave-assisted synthesis and flow chemistry might be employed to enhance reaction rates and efficiency, coupled with rigorous purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide is prone to several types of chemical reactions:

  • Oxidation: : It can undergo oxidation reactions, potentially affecting the methyl group or the indazole moiety.

  • Reduction: : Reduction might be observed in the presence of strong reducing agents, particularly targeting the indazole ring.

  • Substitution: : The compound can participate in various substitution reactions, especially on the phenyl ring and the acetamide group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Reagents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Utilizing halogenation agents or nucleophiles in the presence of bases.

Major Products Formed

  • Oxidation Products: : Formation of aldehydes or ketones.

  • Reduction Products: : Alcohols or amines, depending on the site of reduction.

  • Substitution Products: : Halo-substituted derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide serves as a versatile intermediate for synthesizing more complex molecules. Its structural motifs allow for extensive modifications and derivatization.

Biology and Medicine

The compound is investigated for its potential in drug development. The indazole ring system is known for its biological activity, making this compound a candidate for targeting various biological pathways, possibly serving as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be utilized in the synthesis of advanced materials or as a precursor for specialty chemicals used in electronics or pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways Involved

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide exerts its effects primarily through interaction with specific enzymes or receptors. Its difluoromethoxy group enhances lipophilicity, aiding in membrane penetration and interaction with intracellular targets. The indazole ring can interact with kinases or other proteins, modulating signaling pathways critical for cell function and survival.

Comparison with Similar Compounds

Unique Aspects

Compared to other compounds with similar structures, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-2-indazol-1-ylacetamide's combination of functional groups provides a unique balance of reactivity and stability. Its difluoromethoxy group is particularly notable for its influence on the compound's physicochemical properties.

Similar Compounds

  • N-[2-(Trifluoromethoxy)-5-methylphenyl]methyl]indazole: : Similar structure but with a trifluoromethoxy group.

  • 2-(Difluoromethoxy)-5-methylbenzoic acid: : Shares the phenyl component with a different functional group.

  • Indazole-1-acetamide: : Shares the indazole-acetamide structure minus the phenyl modifications.

This compound stands out due to its unique structural motifs and potential applications across various scientific disciplines. Its synthesis, reactions, and applications make it a compound of great interest and ongoing research.

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